

Basic reactivity profile of 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-aminopyrimidine-5-carboxylic Acid

Cat. No.: B1277345

[Get Quote](#)

An In-Depth Technical Guide to the Basic Reactivity Profile of **2-Aminopyrimidine-5-carboxylic Acid**

Introduction

2-Aminopyrimidine-5-carboxylic acid is a vital heterocyclic compound that serves as a versatile building block in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that define its chemical behavior: a nucleophilic 2-amino group, an electron-deficient pyrimidine ring, and a carboxylic acid group at the 5-position. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of diverse and complex molecules with potential biological activity. 2-aminopyrimidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

[1][2][3]

This technical guide provides a comprehensive overview of the fundamental reactivity of **2-aminopyrimidine-5-carboxylic acid**. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, reactivity at its core functional groups, and established experimental protocols for its synthesis and modification.

Physicochemical Properties

A summary of the key physicochemical properties of **2-aminopyrimidine-5-carboxylic acid** is presented in Table 1. These properties are crucial for its handling, characterization, and for predicting its behavior in various reaction environments.

Table 1: Physicochemical Properties of **2-Aminopyrimidine-5-carboxylic Acid**

Property	Value	Source(s)
IUPAC Name	2-aminopyrimidine-5-carboxylic acid	[4][5]
CAS Number	3167-50-8	[5][6][7]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[4][7]
Molecular Weight	139.11 g/mol	[4]
Appearance	White to pale-yellow or yellow-brown solid	[5]
Purity	Typically ≥97%	[5]
Storage	Refrigerator	[5]

Core Reactivity Profile

The reactivity of **2-aminopyrimidine-5-carboxylic acid** is governed by the interplay of its three principal functional components. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly if leaving groups are present. The amino group, conversely, acts as a potent nucleophile and a site for further functionalization.

Reactivity of the 2-Amino Group

The 2-amino group is a key site for derivatization. Its nucleophilicity allows it to participate in a variety of common organic transformations, including:

- Acylation and Alkylation: Standard reactions to form amides and secondary/tertiary amines.

- Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups from other molecules. This is a common strategy in the synthesis of more complex 2-aminopyrimidine derivatives.[1][2]
- Cross-Coupling Reactions: Modern metal-catalyzed cross-coupling reactions can be employed to form C-N bonds, further extending the molecular scaffold.

Reactivity of the 5-Carboxylic Acid Group

The carboxylic acid moiety offers another handle for synthetic modification. Its reactivity includes:

- Esterification and Amide Bond Formation: Classic reactions to produce esters and amides, enabling linkage to other molecular fragments.
- Decarboxylative Cross-Coupling: A notable and powerful transformation for this molecule is its participation in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. [6][8] This process allows for the direct introduction of various substituents at the C5-position by coupling with partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[6][8] This reaction significantly enhances the synthetic utility of the scaffold by enabling direct C-C bond formation.

Reactivity of the Pyrimidine Ring

The pyrimidine ring itself is electron-deficient. While the parent **2-aminopyrimidine-5-carboxylic acid** is not highly susceptible to nucleophilic aromatic substitution (SNAr), derivatives with leaving groups (e.g., halogens) on the ring are excellent substrates for such reactions. For instance, related compounds like 2-amino-4,6-dichloropyrimidine readily undergo regioselective SNAr reactions with various nucleophiles.[1][9]

Below is a diagram illustrating the primary reactive sites of the molecule.

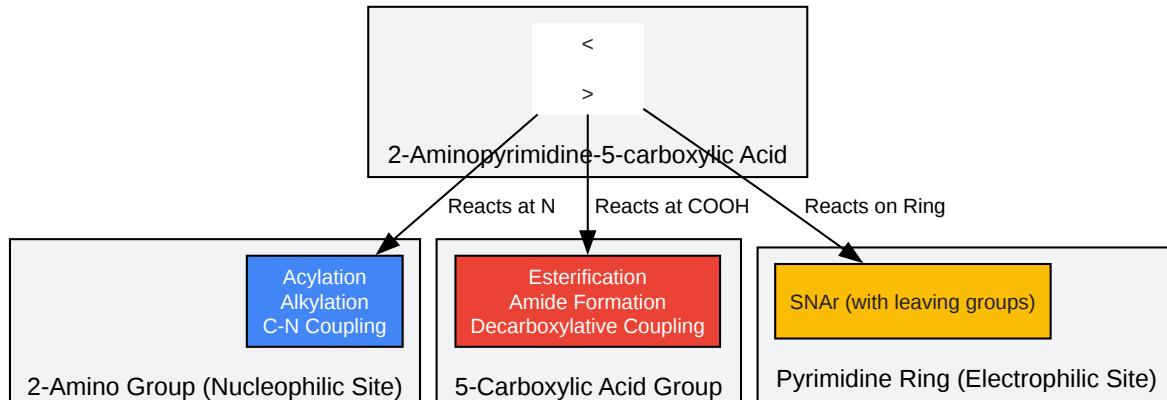


Diagram 1: General Reactivity Profile of 2-Aminopyrimidine-5-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: General Reactivity Profile of **2-Aminopyrimidine-5-carboxylic Acid**.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes important quantitative data.

Synthesis of 2-Aminopyrimidine-5-carboxylic Acid

A common and efficient method for the preparation of **2-aminopyrimidine-5-carboxylic acid** is through the hydrolysis of its corresponding methyl ester.^[6]

Protocol: Hydrolysis of Methyl 2-aminopyrimidine-5-carboxylate^[6]

- Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.
- Add lithium hydroxide (LiOH) (e.g., 122 mg, 5.1 mmol) to the solution.
- Stir the reaction mixture at 60 °C overnight.
- Monitor the reaction for completion (e.g., by TLC).

- Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
- Dilute the residue with water and adjust the pH to approximately 4 using a 1 M HCl solution.
- A white solid of **2-aminopyrimidine-5-carboxylic acid** will precipitate out of the solution.
- Collect the product by vacuum filtration and dry to yield the final product (typical yield: ~90%).^[6]

The workflow for this synthesis is visualized below.

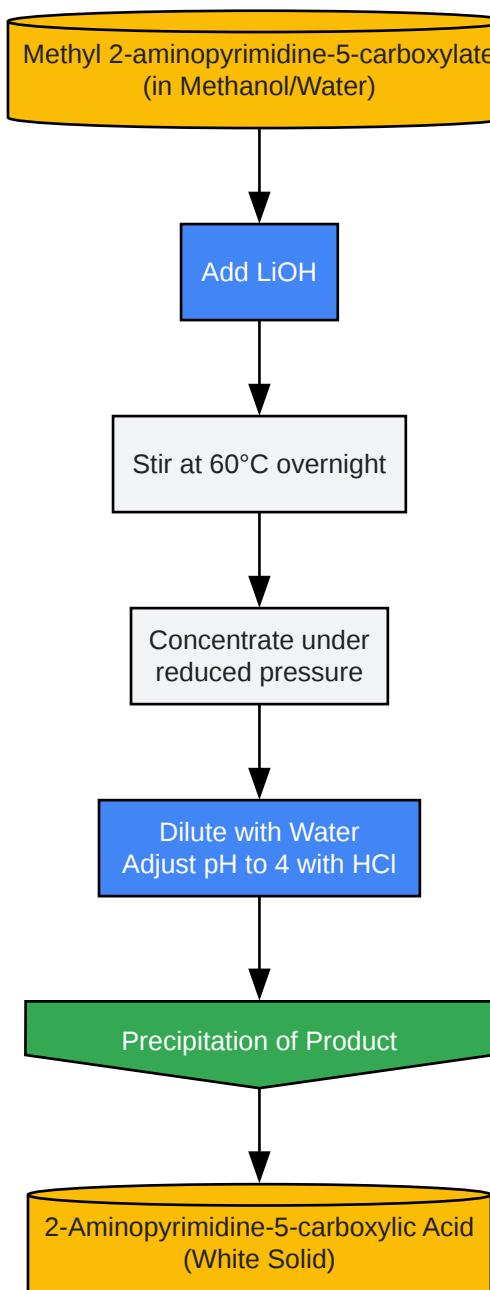


Diagram 2: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for **2-Aminopyrimidine-5-carboxylic Acid**.

Decarboxylative Cross-Coupling Reaction

This reaction provides a modern and efficient route to introduce diverse substituents at the C5-position of the pyrimidine ring.[6][8]

General Protocol Outline:

- Reactants: **2-Aminopyrimidine-5-carboxylic acid** and a coupling partner (e.g., aryl iodide, alkene, bromoalkyne, or azole).
- Catalytic System: A combination of a palladium (Pd) catalyst and a silver (Ag) co-catalyst is typically employed.
- Solvent and Conditions: The reaction is performed in a suitable solvent under specific temperature and atmosphere conditions, which are optimized based on the substrates.
- Outcome: The reaction proceeds with the loss of CO₂ and the formation of a new C-C bond at the 5-position of the pyrimidine ring.

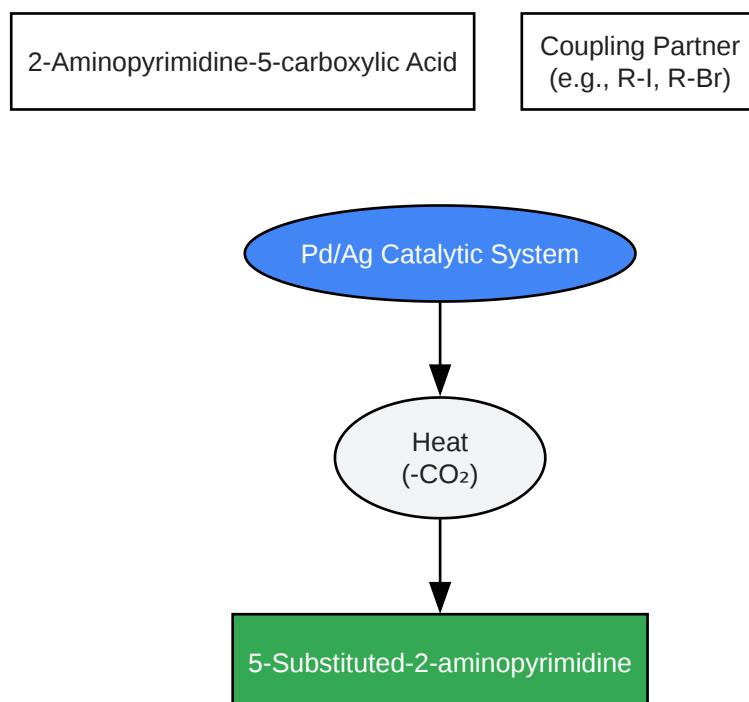


Diagram 3: Decarboxylative Cross-Coupling

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [sigmaaldrich.com]
- 6. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2-Aminopyrimidine-5-carboxylic acid CAS#: 3167-50-8 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Basic reactivity profile of 2-aminopyrimidine-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277345#basic-reactivity-profile-of-2-aminopyrimidine-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com